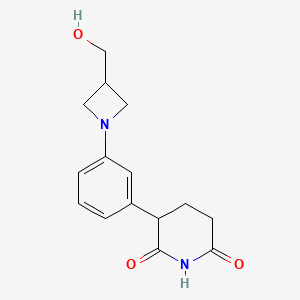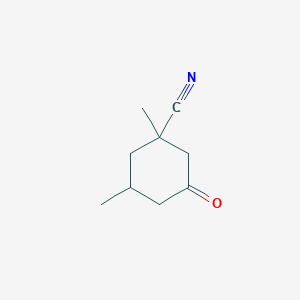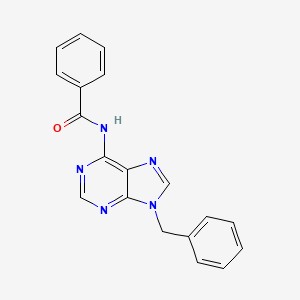
N-(9-Benzyl-9H-purin-6-yl)benzenecarboximidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Benzyl-9H-purin-6-yl)benzenecarboximidic acid is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a benzyl group attached to the purine ring and a benzenecarboximidic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Benzyl-9H-purin-6-yl)benzenecarboximidic acid typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide with a suitable aldehyde, followed by cyclization.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the purine core in the presence of a base.
Formation of the Benzenecarboximidic Acid Moiety: This step involves the reaction of the benzylated purine with benzenecarboximidic acid chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-Benzyl-9H-purin-6-yl)benzenecarboximidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(9-Benzyl-9H-purin-6-yl)benzenecarboximidic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of N-(9-Benzyl-9H-purin-6-yl)benzenecarboximidic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity, while the purine core interacts with the active site of the target molecule. This interaction can inhibit the activity of enzymes or block receptor signaling pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-9H-purin-6-amine: Similar structure but lacks the benzenecarboximidic acid moiety.
N-(9H-purin-6-yl)benzamide: Similar structure but has a benzamide group instead of the benzenecarboximidic acid moiety.
Uniqueness
N-(9-Benzyl-9H-purin-6-yl)benzenecarboximidic acid is unique due to the presence of both the benzyl group and the benzenecarboximidic acid moiety, which confer distinct chemical and biological properties. This combination enhances its binding affinity and specificity for molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
2770-74-3 |
|---|---|
Molekularformel |
C19H15N5O |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-(9-benzylpurin-6-yl)benzamide |
InChI |
InChI=1S/C19H15N5O/c25-19(15-9-5-2-6-10-15)23-17-16-18(21-12-20-17)24(13-22-16)11-14-7-3-1-4-8-14/h1-10,12-13H,11H2,(H,20,21,23,25) |
InChI-Schlüssel |
DIVBNLJUYMFQHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


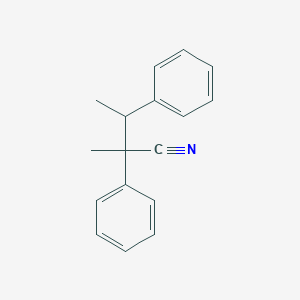
![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
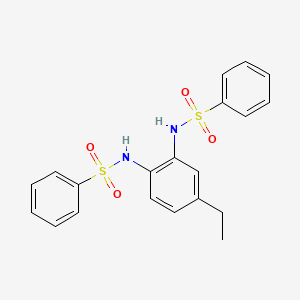
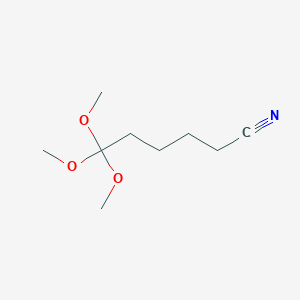



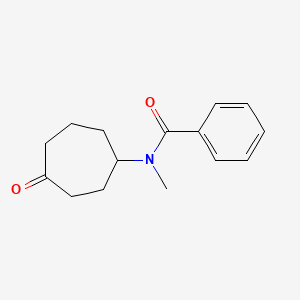

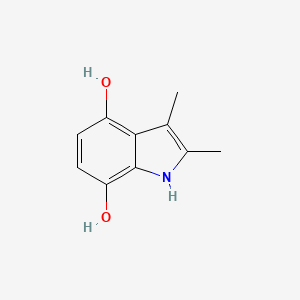
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
